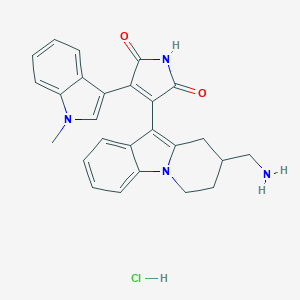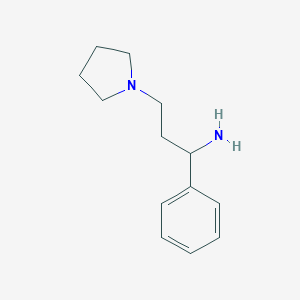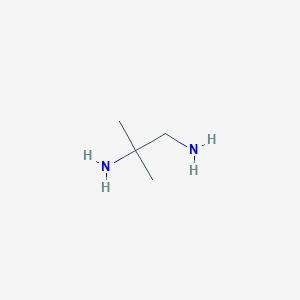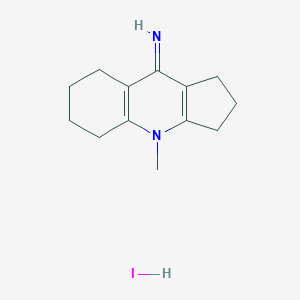![molecular formula C10H12N4O3 B052459 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate CAS No. 122341-55-3](/img/structure/B52459.png)
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diazonium salt that is synthesized by the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate has been used in various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. It has been used as a reagent for the synthesis of various organic compounds, including azo dyes, nitroso compounds, and diazo compounds. This compound has also been used in the synthesis of various biologically active compounds, including antibiotics and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is not well understood. However, it is believed that the compound acts as a nitrosating agent, which can lead to the formation of nitroso compounds. These nitroso compounds can then react with various biological molecules, including proteins and DNA, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate are not well understood. However, it has been reported that this compound can cause DNA damage and can induce apoptosis in cancer cells. It has also been reported that this compound can act as a potent bactericidal agent, which can be used in the treatment of various bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is that it is a relatively stable compound, which can be easily synthesized in the laboratory. However, one of the limitations of this compound is that it can be highly reactive and can react with various biological molecules, leading to various biochemical and physiological effects.
Zukünftige Richtungen
There are many possible future directions for the research on 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate. One area of research could be the development of new synthetic methods for this compound, which could lead to the synthesis of new derivatives with improved biological activity. Another area of research could be the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the potential applications of this compound in the field of nanotechnology could also be explored, which could lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate involves the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid. This reaction leads to the formation of the diazonium salt, which can be isolated by precipitation with sodium carbonate. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.
Eigenschaften
CAS-Nummer |
122341-55-3 |
|---|---|
Produktname |
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate |
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
2-diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate |
InChI |
InChI=1S/C10H12N4O3/c1-2-14(13-17)6-10(16)7-3-4-8(12-11)9(15)5-7/h3-5,10,16H,2,6H2,1H3 |
InChI-Schlüssel |
GIWNXRDIAVQJNF-UHFFFAOYSA-N |
SMILES |
CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O |
Kanonische SMILES |
CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O |
Andere CAS-Nummern |
122341-55-3 |
Synonyme |
diazo-N-nitrosoethylphenylephrine diazo-N-nitrosoetilefrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)




![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)